molecular formula C18H15ClF2N4O2S B4356141 5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4356141
M. Wt: 424.9 g/mol
InChI Key: MSWVGCMODUPWQO-LSHDLFTRSA-N
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Description

5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Chloro(difluoro)methyl Group: This step often involves the use of chlorodifluoromethane and suitable catalysts to introduce the chloro(difluoro)methyl group.

    Formation of the Benzylidene Group: This involves the condensation of 4-methoxy-3-(phenoxymethyl)benzaldehyde with the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the chloro(difluoro)methyl group, potentially converting it to a difluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro(difluoro)methyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Difluoromethyl Derivatives: Formed from reduction of the chloro(difluoro)methyl group.

    Substituted Triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro(difluoro)methyl group and the triazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar core structure.

    5-(chloromethyl)-4H-1,2,4-triazole-3-thiol: A compound with a similar structure but lacking the difluoro and benzylidene groups.

    4-{[4-methoxy-3-(phenoxymethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol: A compound with a similar structure but lacking the chloro(difluoro)methyl group.

Uniqueness

The uniqueness of 5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro(difluoro)methyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-4-[(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N4O2S/c1-26-15-8-7-12(9-13(15)11-27-14-5-3-2-4-6-14)10-22-25-16(18(19,20)21)23-24-17(25)28/h2-10H,11H2,1H3,(H,24,28)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVGCMODUPWQO-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)Cl)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)Cl)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-[CHLORO(DIFLUORO)METHYL]-4-({(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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